molecular formula C10H20O2 B156873 Ethyl 2-ethylhexanoate CAS No. 2983-37-1

Ethyl 2-ethylhexanoate

Cat. No.: B156873
CAS No.: 2983-37-1
M. Wt: 172.26 g/mol
InChI Key: YXAGIRHBJJLWHW-UHFFFAOYSA-N
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Description

Ethyl 2-ethylhexanoate (CAS: 2983-37-1) is a fatty acid ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol. Its structure consists of a branched 2-ethylhexanoyl group esterified with ethanol, yielding a compound widely recognized for its fruity and herbal aroma . It is classified under fatty acid esters and is utilized in flavoring agents, fragrances, and industrial applications such as biofuels and polymer synthesis intermediates .

Key physicochemical properties include:

  • Boiling Point: ~205°C (estimated)
  • Solubility: Low in water, miscible with organic solvents like ethyl acetate .
  • Aroma Threshold: Contributes significantly to sensory profiles even at low concentrations due to its potent odor .

Preparation Methods

Conventional Esterification of 2-Ethylhexanoic Acid

The most straightforward route to Ethyl 2-ethylhexanoate involves the acid-catalyzed esterification of 2-ethylhexanoic acid with ethanol. While this method is well-documented in organic chemistry literature, recent patents and industrial processes have refined the reaction conditions for enhanced efficiency.

Reaction Mechanism and Catalysts

The esterification proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The general reaction is:

C8H16O2+C2H5OHC10H20O2+H2O\text{C}8\text{H}{16}\text{O}2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}{20}\text{O}2 + \text{H}_2\text{O}

Industrial protocols often employ continuous reactors and azeotropic distillation to remove water, shifting the equilibrium toward ester formation . Immobilized lipases have also been explored as eco-friendly catalysts, though their adoption remains limited due to longer reaction times .

Industrial Optimization

Key parameters for scalability include:

  • Temperature : 60–100°C to balance reaction rate and energy costs.

  • Molar Ratios : Excess ethanol (2:1 molar ratio) to drive completion.

  • Catalyst Loading : 1–5% w/w of acid catalyst for optimal turnover.

Batch processes achieve yields exceeding 85%, but continuous systems reduce production cycles by 30–40% .

Transesterification via Sodium 2-Ethylhexanoate Intermediate

A novel approach involves synthesizing sodium 2-ethylhexanoate as an intermediate, followed by transesterification with ethanol. This two-step method, detailed in a 2015 patent, offers high purity and reduced byproduct formation .

Synthesis of Sodium 2-Ethylhexanoate

The sodium salt is produced by reacting 2-ethylhexanoic acid with aqueous sodium hydroxide under controlled pH (7.2–7.6):

C8H16O2+NaOHC8H15O2Na+H2O\text{C}8\text{H}{16}\text{O}2 + \text{NaOH} \rightarrow \text{C}8\text{H}{15}\text{O}2\text{Na} + \text{H}_2\text{O}

Key Steps :

  • Exothermic Reaction Management : The heat generated during neutralization evaporates 70% of water content, minimizing downstream drying energy .

  • Drying : Residual moisture (<2%) is removed via open-pan drying at <150°C, yielding a powdered sodium salt with 98% purity .

Transesterification to Ethyl Ester

The sodium salt reacts with ethanol in the presence of a base catalyst (e.g., KOH):

C8H15O2Na+C2H5OHC10H20O2+NaOH\text{C}8\text{H}{15}\text{O}2\text{Na} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}{20}\text{O}2 + \text{NaOH}

Advantages :

  • Avoids corrosive acid catalysts.

  • Sodium hydroxide byproduct is recyclable, enhancing sustainability .

Electrochemical Synthesis

A breakthrough method described in US Patent 6,033,551 utilizes electrolysis to synthesize metal 2-ethylhexanoates, which can be adapted for ethyl ester production .

Electrolyzer Setup and Conditions

  • Anolyte : 2-ethylhexanoic acid, methanol, and electroconductive additives (e.g., ammonium 2-ethylhexanoate).

  • Catholyte : Methanol and acid mixture.

  • Current Density : 0.07–0.10 A/cm².

  • Temperature : 50–55°C to maintain electrolyte stability .

Reaction Pathway and Yields

Electrolysis facilitates the oxidation of the metal anode (e.g., lead or bismuth), which reacts with 2-ethylhexanoic acid to form the corresponding metal carboxylate. Subsequent esterification with ethanol yields this compound.

Performance Data :

Metal AnodeCurrent (A)Time (h)Yield (%)
Lead0.070675.1
Bismuth0.1002093.08

This method achieves yields >90% for metal carboxylates, though direct ester synthesis requires further optimization .

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Energy IntensityScalability
Conventional Ester.85–90ModerateHigh
Transesterification90–95LowModerate
Electrochemical75–93HighLimited

Environmental and Economic Considerations

  • Conventional Esterification : Low upfront costs but generates acidic waste.

  • Transesterification : Greener profile due to NaOH recyclability.

  • Electrochemical : High purity but requires specialized equipment .

Scientific Research Applications

Chemistry

Ethyl 2-ethylhexanoate serves as a solvent and reagent in organic synthesis. Its properties allow it to facilitate various chemical reactions, including:

Reaction TypeApplication
Solvent for reactionsEnhances solubility of reactants
ReagentParticipates in esterification and transesterification reactions

Biology

In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate can help elucidate metabolic processes.

Medicine

Research is ongoing into the potential use of this compound in drug delivery systems. The ester linkage can be hydrolyzed in the body, making it a candidate for controlled release formulations.

Fragrance and Flavor Industry

This compound is widely used in the production of fragrances and flavors due to its pleasant aroma. It is commonly incorporated into:

Product TypeApplication
PerfumesProvides fruity notes
Food flavoringsEnhances taste profiles

Plasticizers

This compound acts as a plasticizer in polymer chemistry, improving the flexibility and durability of plastics. It is particularly useful in:

Polymer TypeApplication
PVCEnhances processing characteristics
PVBImproves film properties

Case Study 1: Use in Coatings

A study demonstrated that incorporating this compound into alkyd resin formulations improved the drying time and hardness of the coatings compared to traditional formulations without this ester. The enhanced performance was attributed to its ability to modify the resin's properties.

Case Study 2: Drug Delivery Systems

Research published in the Journal of Controlled Release explored the use of this compound as part of a drug delivery system for anti-cancer agents. The study found that the ester could effectively encapsulate drugs, leading to sustained release profiles that improved therapeutic outcomes.

Summary of Applications

This compound's versatility makes it valuable across various sectors. Its applications range from enhancing chemical reactions in laboratories to improving product characteristics in industrial settings. The following table summarizes its key applications:

Application AreaSpecific Uses
ChemistrySolvent and reagent for organic synthesis
BiologySubstrate for enzyme studies
MedicinePotential drug delivery system component
Fragrance IndustryIngredient in perfumes and food flavorings
PlasticsPlasticizer for PVC and PVB

Mechanism of Action

Ethyl 2-ethylhexanoate can be compared with other esters such as ethyl hexanoate and ethyl octanoate:

    Ethyl Hexanoate: Similar fruity odor, used in flavors and fragrances, but has a shorter carbon chain.

    Ethyl Octanoate: Also used in flavors and fragrances, with a slightly longer carbon chain, leading to different physical properties.

Uniqueness: this compound’s unique structure, with a branched chain, provides distinct physical and chemical properties compared to its linear counterparts. This branching can influence its solubility, boiling point, and reactivity, making it suitable for specific applications in the fragrance and flavor industry.

Comparison with Similar Compounds

Ethyl 2-ethylhexanoate belongs to a family of 2-ethylhexanoate derivatives, which include carboxylic acids, metal salts, ionic liquids, and other esters. Below is a detailed comparison:

2-Ethylhexanoic Acid (2-EHA)

  • Structure : Carboxylic acid (C₈H₁₆O₂).
  • Applications : Precursor for plasticizers, lubricants, and stabilizers .
  • Key Difference : Lacks the ester functional group, making it more reactive in acid-catalyzed reactions.
  • Market : High demand in PVC stabilizers and coatings industries .

Metal Salts of 2-Ethylhexanoate

  • Examples: Tin(II) 2-ethylhexanoate: Catalyst in polylactide synthesis . Silver 2-ethylhexanoate: Antimicrobial agent in dental resins . Barium/Zinc 2-ethylhexanoate: Smoke suppressants in diesel fuels .
  • Properties: Thermal stability and solubility in nonpolar solvents make them ideal for industrial catalysis .
  • Market Growth : Rare earth variants (e.g., cerium, neodymium) are projected to grow at 6.2% CAGR (2025–2033) due to demand in renewable energy sectors .

Ionic Liquids Derived from 2-Ethylhexanoate

  • Examples: 2-Hydroxyethylammonium 2-ethylhexanoate (Eet), 2-hydroxymethylammonium 2-ethylhexanoate (Met) .
  • Applications : Neat lubricants with tunable ionicity for steel-steel contacts .
  • Advantage Over Esters : Higher thermal stability and tailored tribological properties .

2-Ethylhexyl 2-Ethylhexanoate

  • Structure : Diester with higher molecular weight (C₁₆H₃₀O₄).
  • Applications : Plasticizer and solvent in coatings .
  • Environmental Impact : Subject to regulatory screening due to persistence concerns .

Antimony Tris(2-ethylhexanoate)

  • Applications : Catalyst in synthetic resin production .
  • Limitation : Toxicity restricts its use compared to tin or zinc analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Market/Regulatory Notes
This compound C₁₀H₂₀O₂ 172.26 Flavors, fragrances, biofuels Aroma stability issues under HHP
2-Ethylhexanoic Acid C₈H₁₆O₂ 144.21 PVC stabilizers, lubricants High industrial demand
Tin(II) 2-ethylhexanoate C₈H₁₆O₂Sn 405.11 Polymer catalysis Dominant in biopolymer synthesis
Cerium 2-ethylhexanoate C₈H₁₅O₂Ce 323.42 Wind turbine coatings 22% market share in rare earth salts
2-Ethylhexyl 2-ethylhexanoate C₁₆H₃₀O₄ 286.41 Plasticizers Under environmental review

Market and Industrial Outlook

  • This compound: Niche in food and fragrance industries; challenged by hydrolysis sensitivity .
  • Rare Earth Salts: Projected to reach $1.2 billion by 2033, driven by green technology applications .
  • Aluminum 2-ethylhexanoate: Growing in adhesives and coatings, with Asia-Pacific dominating production .

Biological Activity

Ethyl 2-ethylhexanoate (E2EH) is an ester derived from 2-ethylhexanoic acid, a compound known for its diverse applications in industrial and consumer products. Understanding the biological activity of E2EH is crucial for assessing its safety and potential health effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with E2EH.

This compound has the following chemical structure:

  • Chemical Formula : C12_{12}H22_{22}O2_2
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 149-57-5

This compound exhibits properties typical of esters, including volatility and solubility in organic solvents, which influence its biological interactions.

1. Toxicological Effects

E2EH and its hydrolysis product, 2-ethylhexanoic acid (EHA), have been studied for their toxicological effects. Key findings include:

  • Developmental Toxicity : EHA has been identified as a potential developmental toxin, with studies indicating adverse effects on fetal development in animal models at doses as low as 100 mg/kg body weight per day . These effects include skeletal variations and reduced fetal body weight.
  • Reproductive Toxicity : Studies have shown that exposure to EHA can lead to decreased fertility in rats, evidenced by reduced sperm motility and increased abnormalities in sperm morphology .
  • Organ Toxicity : Repeated exposure to EHA has been linked to liver toxicity, characterized by increased liver weights and hepatocyte hypertrophy in animal studies .

2. Skin and Eye Irritation

E2EH has been evaluated for irritancy potential:

  • Skin Irritation : In vitro studies have demonstrated that E2EH can cause skin irritation, but the severity varies based on concentration and exposure duration .
  • Eye Irritation : E2EH is classified as a potential eye irritant, with studies showing marked conjunctival redness in animal models following exposure .

Case Study 1: Developmental Toxicity Assessment

A study conducted on pregnant rats exposed to EHA revealed significant developmental effects at varying doses. The lowest observed adverse effect level (LOAEL) was established at 100 mg/kg/day, where skeletal malformations were noted without maternal toxicity .

Dose (mg/kg/day)Maternal EffectsFetal Effects
100NoneSkeletal variations, reduced body weight
300Slight toxicityIncreased malformations
600Significant toxicitySevere malformations

Case Study 2: Reproductive Health Impact

In a two-year study involving Fischer F344 rats, oral administration of EHA indicated a decrease in fertility rates alongside increased incidences of abnormal sperm morphology at higher doses (500 mg/kg/day) .

Summary of Findings

The biological activity of this compound is characterized by significant developmental and reproductive toxicity, as well as potential irritancy to skin and eyes. The compound's hydrolysis product, EHA, plays a pivotal role in these toxicological outcomes.

Q & A

Basic Questions

Q. What are the standard analytical methods for identifying Ethyl 2-ethylhexanoate and its by-products in esterification reactions?

Gas chromatography–mass spectrometry (GC–MS) is the most efficient and widely used method for qualitative analysis of organic by-products derived from this compound. For example, in esterification reactions catalyzed by butyl tin tris(2-ethylhexanoate), distillates extracted with ethyl acetate are analyzed via GC–MS to identify compounds such as unreacted esters, oxidized derivatives, and oligomeric species . Calibration with reference standards and retention time matching are critical for accurate identification.

Q. How is this compound synthesized in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification of 2-ethylhexanoic acid with ethanol. Tin-based catalysts, such as tin(II) 2-ethylhexanoate, are often employed to accelerate the reaction. The process involves refluxing the reactants under inert conditions, followed by distillation to isolate the ester. Purity is confirmed using boiling point analysis and spectroscopic methods (e.g., FT-IR, NMR) .

Q. What safety considerations are critical when handling metal 2-ethylhexanoate compounds in research?

Metal 2-ethylhexanoate complexes (e.g., cerium, cobalt, or tin derivatives) require strict safety protocols due to their potential toxicity and flammability. Key measures include:

  • Use of fume hoods to avoid inhalation of vapors.
  • Wearing nitrile gloves and eye protection to prevent skin contact.
  • Storing compounds in airtight containers away from oxidizers, as they may decompose exothermically .

Advanced Research Questions

Q. How do reaction parameters influence the formation of by-products in reactions catalyzed by tin-based derivatives of 2-ethylhexanoate?

By-product formation in tin-catalyzed esterification or polymerization depends on:

  • Temperature : Elevated temperatures (>120°C) favor side reactions like oxidation or oligomerization.
  • Catalyst concentration : Excess catalyst (e.g., >1 mol% tin(II) 2-ethylhexanoate) increases the risk of hydrolysis by-products.
  • Reaction time : Prolonged heating leads to thermal degradation, evidenced by GC–MS peaks corresponding to fragmented esters or aldehydes . Experimental optimization using fractional factorial designs can mitigate these issues .

Q. What methodologies are effective in resolving contradictory data regarding the catalytic efficiency of metal 2-ethylhexanoate complexes?

Contradictions in catalytic performance (e.g., cerium vs. tin derivatives) often arise from differences in:

  • Oxidation states : For example, tin(II) 2-ethylhexanoate acts as a reducing agent in atom transfer radical polymerization (ATRP), while tin(IV) derivatives may deactivate radicals .
  • Solvent polarity : Polar solvents like ethyl acetate stabilize ionic intermediates in esterification, whereas nonpolar solvents favor radical pathways. Systematic comparative studies using controlled kinetic experiments and in-situ spectroscopic monitoring (e.g., FT-IR) are recommended to isolate variables .

Q. How can researchers optimize the use of tin(II) 2-ethylhexanoate in controlled radical polymerization?

Tin(II) 2-ethylhexanoate is critical in ARGET/AGET ATRP systems for regenerating active catalysts. Optimization strategies include:

  • Reducing agent ratio : A 1:1 molar ratio of tin(II) to copper(II) bromide ensures sustained radical generation without premature termination.
  • Monomer purity : Distillation of monomers (e.g., butyl methacrylate) removes inhibitors that interfere with chain propagation.
  • Temperature control : Maintaining 60–80°C balances reaction rate and catalyst stability, as higher temperatures degrade tin complexes .

Properties

IUPAC Name

ethyl 2-ethylhexanoate
Source PubChem
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InChI

InChI=1S/C10H20O2/c1-4-7-8-9(5-2)10(11)12-6-3/h9H,4-8H2,1-3H3
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InChI Key

YXAGIRHBJJLWHW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC
Source PubChem
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Molecular Formula

C10H20O2
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DSSTOX Substance ID

DTXSID40863070
Record name Hexanoic acid, 2-ethyl-, ethyl ester
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Molecular Weight

172.26 g/mol
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Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 2-ethylhexanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

81.00 °C. @ 24.00 mm Hg
Record name Ethyl 2-ethylhexanoate
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Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 2-ethylhexanoate
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Density

0.860 - 0.867
Record name Ethyl 2-ethylhexanoate
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CAS No.

2983-37-1
Record name Ethyl 2-ethylhexanoate
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Record name Ethyl 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, ethyl ester
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Record name Ethyl 2-ethylhexanoate
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Record name ETHYL 2-ETHYLHEXANOATE
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Record name Ethyl 2-ethylhexanoate
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